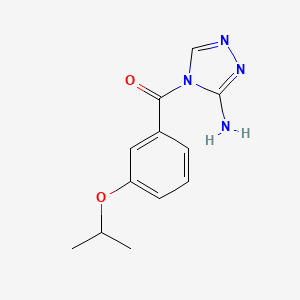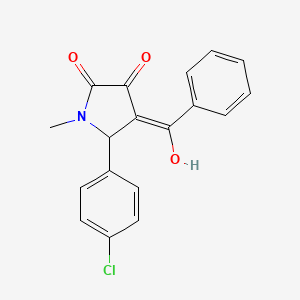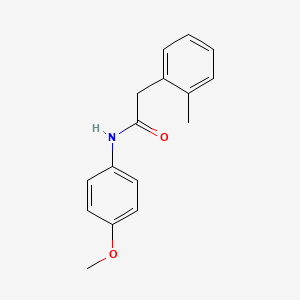
4-(3-isopropoxybenzoyl)-4H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-isopropoxybenzoyl)-4H-1,2,4-triazol-3-amine, also known as IBT, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 4-(3-isopropoxybenzoyl)-4H-1,2,4-triazol-3-amine involves the inhibition of various signaling pathways that are involved in cancer progression, inflammation, and neurodegeneration. This compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to reduce oxidative stress and protect against neuronal damage.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(3-isopropoxybenzoyl)-4H-1,2,4-triazol-3-amine is its potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative disorders. It has also been found to have low toxicity and high selectivity for cancer cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been found to have a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 4-(3-isopropoxybenzoyl)-4H-1,2,4-triazol-3-amine. One area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of research is the identification of new targets for this compound, which can expand its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of this compound in vivo, which can provide valuable information for the development of clinical trials.
Synthesis Methods
The synthesis of 4-(3-isopropoxybenzoyl)-4H-1,2,4-triazol-3-amine involves the reaction of 3-isopropoxybenzoyl hydrazide with 4-isocyanatomethyl-1,2,4-triazole-3-thione in the presence of a base. The reaction yields this compound as a white solid with a high yield. This synthesis method has been optimized to produce high purity this compound, which is essential for its use in scientific research.
Scientific Research Applications
4-(3-isopropoxybenzoyl)-4H-1,2,4-triazol-3-amine has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects, as it has been found to reduce oxidative stress and protect against neuronal damage.
properties
IUPAC Name |
(3-amino-1,2,4-triazol-4-yl)-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8(2)18-10-5-3-4-9(6-10)11(17)16-7-14-15-12(16)13/h3-8H,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAPITUYMPSEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2C=NN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}pyridine](/img/structure/B5350852.png)
![ethyl {4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-ethoxyphenoxy}acetate](/img/structure/B5350866.png)
![{2-[4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5350872.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B5350874.png)
![6-chloro-7-[4-(2-methoxyphenyl)-1-piperazinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5350879.png)
![(2S*,4S*,5R*)-4-({[(1-ethyl-1H-imidazol-5-yl)methyl]amino}carbonyl)-1,2-dimethyl-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B5350884.png)



![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B5350913.png)
![(2S*,4S*,5R*)-5-(2-fluorophenyl)-4-{[(3-hydroxybenzyl)(methyl)amino]carbonyl}-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5350918.png)
![{1-(4-methoxypyrimidin-2-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5350925.png)
![1'-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5350928.png)
![N-(2-chlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B5350946.png)